6-Methylphthalazine

描述

Synthesis Analysis

The synthesis of phthalazine derivatives is a topic of interest due to their potential pharmacological activities. For instance, novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones were synthesized and evaluated for their anticonvulsant activity . Another study reported the synthesis of 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines, which were found to be benzodiazepine receptor ligands with anticonvulsant and anticonflict activities . Additionally, 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones were synthesized and showed promising antifungal activity . The regioselective one-pot synthesis of phthalazine-based 1,2,3-triazole derivatives was also reported, with some compounds exhibiting significant antimicrobial, antifungal, and antioxidant activities . Furthermore, fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . Lastly, annelated 1,2,4-triazole systems from [4-(1H-benzimidazol-2-yl)-phthalazin-1-yl]hydrazine were synthesized, yielding derivatives with various substituents and biological activities .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is crucial for their biological activity. The papers provided do not detail the specific molecular structure analysis of 6-Methylphthalazine, but they do discuss the importance of substituents and functional groups in the phthalazine ring system. For example, the presence of the methylenedioxy group and various aryl substituents in the phthalazine derivatives was essential for their anticonvulsant activity . Similarly, the triazole ring fused with the phthalazine moiety contributed to the binding affinity to benzodiazepine receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phthalazine derivatives are diverse and include multi-step reactions, one-pot reactions, and heterocyclization. For instance, the one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid afforded thiazolo[3,2-b][1,2,4]triazine-3,7-diones . Methylation reactions and the use of dicarboxylic acids or their esters in condensations were also reported for the synthesis of substituted triazolo-phthalazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are influenced by their molecular structure. While the papers provided do not give explicit details on the physical and chemical properties of 6-Methylphthalazine, they do suggest that the introduction of different substituents can significantly affect the solubility, stability, and reactivity of these compounds. For example, the antifungal activity of 6-arylamino-phthalazine-5,8-diones suggests that these compounds have sufficient stability and solubility to exert their biological effects .

科研应用

Herbicide Development

- Acetohydroxyacid Synthase Inhibitors : 6-Methylphthalazine derivatives have been explored as herbicides, particularly as inhibitors of acetohydroxyacid synthase, a key enzyme in plant growth. Studies show these derivatives exhibit promising herbicidal activities (Li et al., 2006).

Antifungal Agents

- Antifungal Activity : Some 6-Methylphthalazine derivatives demonstrate significant antifungal activity against various pathogenic yeasts and filamentous fungi, making them potential candidates for developing new antifungal drugs (Derita et al., 2013).

Anti-Cancer Research

- VEGFR-2 Inhibition in Cancer : 6-Methylphthalazine derivatives have shown potential in cancer treatment by inhibiting VEGFR-2, a key factor in tumor growth and metastasis. Some compounds demonstrate potent anti-proliferative activity against human tumor cell lines (El-Helby et al., 2018).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Activities : Several 6-Methylphthalazine-based compounds exhibit good antibacterial and antifungal activities, as well as significant antioxidant properties, which are beneficial for various pharmaceutical applications (Shyma et al., 2016).

Anticonvulsant Research

- Anticonvulsant Effects : Research has demonstrated that certain 6-Methylphthalazine derivatives are effective in treating seizures, showing more potency than some known anticonvulsant drugs (Zhang et al., 2017; Grasso et al., 2000).

Benzodiazepine Receptor Ligands

- Gamma-Aminobutyric Acid-A Receptor Selectivity : 6-Methylphthalazine derivatives have been identified as ligands with selectivity for gamma-aminobutyric acid-A receptor subtypes, useful in the development of anxiolytic and hypnotic drugs (Carling et al., 2004; Carling et al., 2004).

Inotropic Agents

- Positive Inotropic Activity : Compounds derived from 6-Methylphthalazine have shown potential as positive inotropic agents, which can enhance heart muscle contractions and are valuable in treating heart failure (Wu et al., 2013).

未来方向

While specific future directions for 6-Methylphthalazine were not found in the search results, research into related compounds such as N6-methyladenosine (m6A) suggests potential areas of interest. These include further investigation into the role of m6A in neurogenesis and disease pathogenesis , and the association between phthalate exposure and cardiometabolic risk factors in children and adolescents .

性质

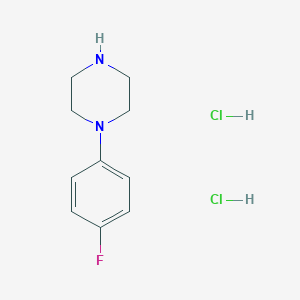

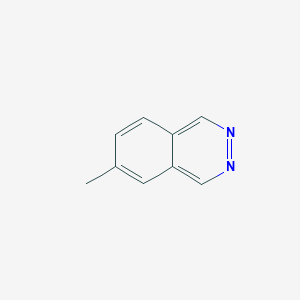

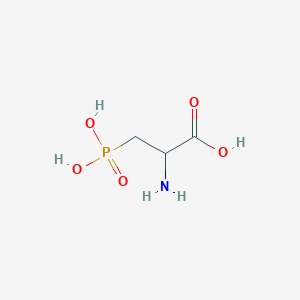

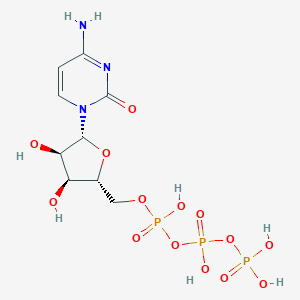

IUPAC Name |

6-methylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOVJYAUMRFAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506644 | |

| Record name | 6-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylphthalazine | |

CAS RN |

78032-05-0 | |

| Record name | 6-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)